molecular formula C11H14N2O2 B4947475 N-(3,4-dimethylphenyl)-N'-methylethanediamide

N-(3,4-dimethylphenyl)-N'-methylethanediamide

Cat. No.: B4947475
M. Wt: 206.24 g/mol
InChI Key: JJCDIDKVXJIURQ-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-N’-methylethanediamide is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 3 and 4 positions, and an ethanediamide moiety

Properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-methyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-7-4-5-9(6-8(7)2)13-11(15)10(14)12-3/h4-6H,1-3H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCDIDKVXJIURQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-N’-methylethanediamide typically involves the reaction of 3,4-dimethylaniline with methacrylic acid in the presence of a catalyst. The reaction is carried out in toluene with hydroquinone as a stabilizer, and the mixture is heated with stirring for 24 hours at 70°C. After cooling, the reaction mixture is treated with a sodium hydroxide solution to isolate the product .

Industrial Production Methods

Industrial production methods for N-(3,4-dimethylphenyl)-N’-methylethanediamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-N’-methylethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

N-(3,4-dimethylphenyl)-N’-methylethanediamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-N’-methylethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-N’-methylethanediamide
  • N-(3,5-dimethylphenyl)-N’-methylethanediamide
  • N-(2,4-dimethylphenyl)-N’-methylethanediamide

Uniqueness

N-(3,4-dimethylphenyl)-N’-methylethanediamide is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different physical properties and interactions compared to its analogs .

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